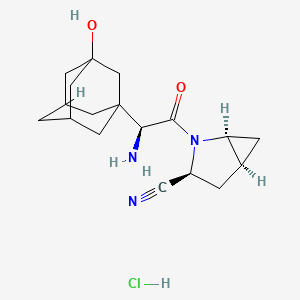
Saxagliptin hydrochloride
説明
Saxagliptin hydrochloride is an orally bioavailable, potent, selective, and competitive inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity . It is used with proper diet and exercise to treat high blood sugar (glucose) levels in patients with type 2 diabetes .
Molecular Structure Analysis
The molecular structure of Saxagliptin hydrochloride can be found in various scientific databases . Unfortunately, I cannot provide a visual representation of the structure.Chemical Reactions Analysis
Saxagliptin is metabolized into an active mono-hydroxy metabolite . Various analytical methods have been developed for the determination of Saxagliptin in different mediums .科学的研究の応用
Pharmaceutical Development and Excipient Compatibility : Saxagliptin hydrochloride is effective as an oral hypoglycemic agent but is chemically unstable due to intramolecular cyclisation. Research by Gurav and Bhatia (2020) highlights the importance of selecting compatible excipients to minimize the formation of cyclicamidine, a byproduct of saxagliptin's instability. The study utilized high-performance liquid chromatography for assessing saxagliptin's compatibility with certain pharmaceutical excipients (Gurav & Bhatia, 2020).
Mechanism of Action and Clinical Efficacy : Saxagliptin acts as a potent and selective reversible inhibitor of dipeptidyl peptidase-4 (DPP-4). Deacon and Holst (2009) described its role in enhancing the action of incretin hormones, which leads to improved β-cell function and suppressed glucagon secretion. Clinical trials have demonstrated its efficacy in both monotherapy and combination therapy with other oral antidiabetic agents (Deacon & Holst, 2009).
Metabolism and Cytochrome P450 Interaction : The metabolism and disposition of saxagliptin were studied by Su et al. (2012), who found that it is primarily metabolized to an active metabolite and excreted via the kidneys. The study also indicated that saxagliptin has little potential to inhibit or induce major cytochrome P450 enzymes (Su et al., 2012).
Nanoparticle Formulation for Brain Targeting : Fernandes et al. (2018) explored the use of saxagliptin in the therapy of Alzheimer's disease. They developed chitosan-l-valine conjugated nanoparticles encapsulating saxagliptin, which showed enhanced brain uptake in rats compared to pure saxagliptin (Fernandes et al., 2018).
Pharmacokinetics and Pharmacodynamics : Boulton (2016) reviewed the pharmacokinetic and pharmacodynamic profile of saxagliptin, highlighting its oral bioavailability, half-life supporting once-daily dosing, and the need for dose adjustment in patients with renal impairment (Boulton, 2016).
Buccal Patch Formulation for Improved Bioavailability : Namrata et al. (2016) formulated a mucoadhesive buccal patch of saxagliptin hydrochloride, aiming to improve its bioavailability and efficacy. Their study utilized various polymers and techniques for the development of these patches (Namrata, Gondkar, & Saudagar, 2016).
Combined Therapy with Glibenclamide : Sisode, Jain, and Prajapati (2016) discussed the combined therapy of saxagliptin hydrochloride and glibenclamide in treating type-2 diabetes, highlighting the synergistic effects and reduced dosage requirements (Sisode, Jain, & Prajapati, 2016).
Preclinical Pharmacokinetic Studies : Fura et al. (2009) conducted pharmacokinetic studies in rats, dogs, and monkeys to predict saxagliptin's human pharmacokinetics, noting its rapid absorption and bioavailability (Fura et al., 2009).
Safety And Hazards
Saxagliptin hydrochloride may cause an allergic skin reaction, respiratory irritation, and is suspected of causing cancer and damaging fertility or the unborn child. It may also cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
将来の方向性
Saxagliptin is used as monotherapy or in combination with other drugs for the treatment of type 2 diabetes. It does not appear to decrease the risk of heart attacks or strokes . Over time it gets harder to control blood sugar levels, so your doctor might eventually recommend stopping Saxagliptin and trying a different treatment .
特性
IUPAC Name |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAZNHHHYVBVBR-NHKADLRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50991191 | |
| Record name | Saxagliptin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50991191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Saxagliptin hydrochloride | |
CAS RN |
709031-78-7 | |
| Record name | Saxagliptin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0709031787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saxagliptin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50991191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAXAGLIPTIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8J84YIX6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












